BP-5-087 BP-5-087 BP-5-087 is a STAT3 inhibitor, combining with BCR-ABL1 inhibition to overcome kinase-independent resistance in chronic myeloid leukemia.
Brand Name: Vulcanchem
CAS No.: 1803281-30-2
VCID: VC0521891
InChI: InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46)
SMILES: FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1
Molecular Formula: C37H37F3N2O6S
Molecular Weight: 694.77

BP-5-087

CAS No.: 1803281-30-2

Cat. No.: VC0521891

Molecular Formula: C37H37F3N2O6S

Molecular Weight: 694.77

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BP-5-087 - 1803281-30-2

Specification

CAS No. 1803281-30-2
Molecular Formula C37H37F3N2O6S
Molecular Weight 694.77
IUPAC Name 4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46)
Standard InChI Key IDTZFQNZGVMMTM-UHFFFAOYSA-N
SMILES FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1
Appearance Solid powder

Introduction

Chemical and Structural Properties

BP-5-087 (CAS Number: 1803281-30-2) is a complex organic molecule with specific inhibitory activity against STAT3. There are some discrepancies in the reported molecular formulas in the literature, which are presented in the table below .

Table 1: Chemical Properties of BP-5-087

PropertyValueSource
CAS Number1803281-30-2
Chemical Name4-[(4-cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid
Molecular FormulaC37H37F3N2O6S
Alternative Molecular FormulaC36H30F8N2O6S
Molecular Weight694.76 g/mol
Alternative Molecular Weight770.69 g/mol
LogP8.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count15
Rotatable Bond Count11
Heavy Atom Count53
Complexity1320
Defined Atom Stereocenter Count0
InChi KeyTUASQDVQXOJGIE-UHFFFAOYSA-N

BP-5-087 typically exists as a solid at room temperature and has limited water solubility due to its high LogP value, indicating its lipophilic nature . The compound contains multiple functional groups, including fluorinated phenyl rings and a carboxylic acid moiety, which contribute to its specific binding properties and biological activity.

Mechanism of Action

BP-5-087 functions by directly engaging the SH2 domain of STAT3, a critical transcription factor involved in various cellular processes including proliferation, survival, and immune response . The binding of BP-5-087 to the STAT3 SH2 domain has been experimentally confirmed through multiple methodologies:

  • Computational simulations

  • Fluorescence polarization assays

  • Hydrogen-deuterium exchange assays

These studies have provided a high-resolution view of the STAT3 SH2 domain/BP-5-087 interface . The compound's mechanism involves interfering with STAT3 phosphorylation at tyrosine-705 (pSTAT3 Y705), which is essential for STAT3 dimerization and subsequent nuclear translocation .

In CML cells with BCR-ABL1 kinase-independent TKI resistance, STAT3 is activated through either extrinsic (bone marrow-derived factors) or intrinsic (cell-autonomous) mechanisms . BP-5-087 effectively targets this activation, thereby restoring sensitivity to TKI therapy regardless of the resistance mechanism .

Discovery and Development

BP-5-087 was identified through a systematic approach combining multiple drug discovery techniques :

  • Structure-activity relationship (SAR) studies

  • In vitro reporter assays

  • Molecular dynamics-guided rational inhibitor design

  • High-throughput compound library screening

Researchers began with known STAT3 inhibitors and identified compounds with increased potency and selectivity for STAT3. Among these, BP-5-087 emerged as a lead compound due to its superior inhibitory properties against STAT3 compared to earlier compounds such as S3I-201.1066 (SF1-066) .

The binding of BP-5-087 to the STAT3 SH2 domain was further refined through docking simulations using the crystal structure of the STAT3B-DNA complex (PDB entry 1BG1) . Initial docking was performed using Glide Extra Precision (GlideXP module, version 5.7), followed by induced fit docking simulation to optimize the binding pose .

Research Findings and Applications

BP-5-087 has been extensively studied in the context of TKI resistance in CML. Key research findings include:

Effect on TKI-Resistant CML Cells

In experimental models of both extrinsic and intrinsic TKI resistance, BP-5-087 demonstrated significant efficacy in restoring sensitivity to TKI therapy . At a concentration of 1.0 μM, BP-5-087 restored TKI sensitivity to therapy-resistant CML progenitor cells, including leukemic stem cells, with no observed toxicity to normal hematopoietic stem or progenitor cells .

Synergistic Effects with TKIs

When combined with imatinib or other TKIs, BP-5-087 showed synergistic effects in reducing colony formation and inducing apoptosis in TKI-resistant CML cells . This combination approach effectively targets both the BCR-ABL1 signaling pathway and the STAT3-mediated resistance mechanisms.

Selectivity for STAT3

BP-5-087 demonstrates selective inhibition of STAT3 over related proteins such as STAT5 . This selectivity is crucial for minimizing off-target effects while effectively targeting the STAT3-mediated resistance pathways.

Table 2: Research Findings on BP-5-087 Effectiveness

Study ParameterFindingSource
Effective Concentration1.0 μM restored TKI sensitivity
Cell Types AffectedCML progenitor cells, leukemic stem cells
Toxicity to Normal CellsNo toxicity to normal hematopoietic stem or progenitor cells
Resistance Types OvercomeBoth extrinsic (BM-derived) and intrinsic (cell-autonomous)
Combination EffectSynergistic with imatinib and other TKIs
Molecular TargetSTAT3 SH2 domain, reducing pSTAT3 Y705
FormStorage TemperatureStability Duration
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

For shipping purposes, BP-5-087 is stable at ambient temperature for several days during ordinary shipping and customs procedures .

Solubility Considerations

BP-5-087 may be dissolved in dimethyl sulfoxide (DMSO) in most cases. If solubility issues arise, alternative solvents such as water, ethanol, or dimethylformamide (DMF) can be tried with a minute amount of the compound to avoid sample loss .

For in vivo applications, various formulations can be considered, including:

  • DMSO : Tween 80 : Saline = 10 : 5 : 85

  • DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

These formulations are particularly useful for compounds with low water solubility, which is likely the case for BP-5-087 given its high LogP value .

Biological Context of STAT3 Inhibition in CML

BCR-ABL1 kinase-independent TKI resistance represents a significant challenge in CML treatment. In this scenario, patients fail TKI therapy despite continued suppression of BCR-ABL1 kinase activity . Research has identified STAT3 activation as a critical feature of this resistance mechanism.

Two distinct scenarios of STAT3 activation have been observed in TKI-resistant CML :

  • Extrinsic resistance: BCR-ABL1 kinase-independent survival signals originating from the bone marrow microenvironment activate pSTAT3 Y705.

  • Intrinsic resistance: Cell-autonomous mechanisms activate pSTAT3 Y705 in response to kinase inhibition.

BP-5-087's ability to target STAT3 activation in both scenarios makes it a versatile candidate for overcoming TKI resistance in CML .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator